Diethyl perfluoroadipate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

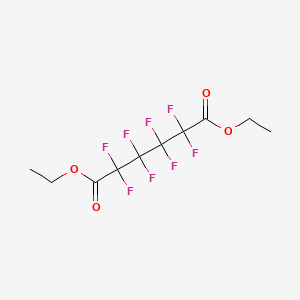

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2,2,3,3,4,4,5,5-octafluorohexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F8O4/c1-3-21-5(19)7(11,12)9(15,16)10(17,18)8(13,14)6(20)22-4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBMQHNSEGKYMTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C(C(C(=O)OCC)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059925 | |

| Record name | Diethyl octafluorohexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376-50-1 | |

| Record name | 1,6-Diethyl 2,2,3,3,4,4,5,5-octafluorohexanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=376-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanedioic acid, 2,2,3,3,4,4,5,5-octafluoro-, 1,6-diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000376501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, 2,2,3,3,4,4,5,5-octafluoro-, 1,6-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl octafluorohexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl octafluoroadipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.192 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diethyl Perfluoroadipate: A Technical Guide to Chemical Properties and Reactivity

Abstract

This technical guide provides an in-depth examination of the chemical properties, spectroscopic profile, synthesis, and reactivity of Diethyl perfluoroadipate (CAS 376-50-1). As a member of the per- and polyfluoroalkyl substances (PFAS) family, this diester possesses unique characteristics conferred by its octafluorinated carbon backbone, making it a valuable intermediate in the synthesis of advanced materials. This document is intended for researchers, chemists, and material scientists, offering a consolidated resource on the fundamental chemistry and practical handling of this compound. We will explore its heightened electrophilicity, spectroscopic signatures, and key transformations, grounded in the principles of organofluorine chemistry.

Introduction: The Significance of Fluorination

Perfluorinated and polyfluorinated esters represent a significant class of organofluorine compounds that have garnered substantial interest in modern chemical research.[1] The incorporation of fluorine atoms into organic molecules imparts a unique combination of properties not observed in their hydrocarbon analogs, including high thermal and chemical stability, low surface energy, and distinct electronic characteristics.[1] this compound, also known as diethyl octafluoroadipate, is the diethyl ester of perfluoroadipic acid. Its structure, featuring a C4 perfluorinated chain flanked by two ethyl ester groups, renders the carbonyl carbons highly electrophilic. This heightened reactivity makes it a subject of interest for both fundamental research and as a precursor for specialized polymers and materials.[1] Historically, research into perfluorinated dicarboxylic acids and their esters was part of the broader expansion of fluorocarbon chemistry in the mid-20th century, with studies focusing on their synthesis and subsequent reduction to valuable fluorinated diols.[1]

Molecular Structure and Identification

The structure of this compound is defined by a central, fully fluorinated four-carbon chain linked to two ethyl ester functional groups. This symmetric arrangement is key to understanding its spectroscopic properties and reactivity.

| Identifier | Value |

| IUPAC Name | diethyl 2,2,3,3,4,4,5,5-octafluorohexanedioate |

| CAS Number | 376-50-1 |

| Molecular Formula | C₁₀H₁₀F₈O₄ |

| Molecular Weight | 346.17 g/mol |

| InChI | InChI=1S/C10H10F8O4/c1-3-21-5(19)7(11,12)9(15,16)10(17,18)8(13,14)6(20)22-4-2/h3-4H2,1-2H3 |

| SMILES | CCOC(=O)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(=O)OCC |

| Synonyms | Diethyl octafluoroadipate, Diethyl perfluoroadipinate, Hexanedioic acid, octafluoro-, diethyl ester |

Physical and Chemical Properties

The physical properties of this compound are dominated by its fluorinated core. While comprehensive experimental data is not widely published, key values have been reported.

| Property | Value | Source(s) |

| Boiling Point | 101 °C at 9 mmHg | [2] |

| Density | 1.4607 g/cm³ (estimate) | [2] |

| Physical State | Liquid | [1] |

| Flash Point | Not available | [1] |

| Melting Point | Not available | [1] |

| Refractive Index | Not available | [1] |

| Solubility | Not available | [1] |

| Chemical Stability | Stable under recommended temperatures and pressures. | [1] |

Spectroscopic Analysis

While spectra are available in proprietary databases, specific data is not broadly disseminated.[3] The following sections describe the expected spectroscopic characteristics based on the molecule's structure and established principles of NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple, reflecting the symmetry of the molecule. Two signals corresponding to the ethyl groups should be observed: a quartet around 4.4 ppm (for the -OCH₂- protons, deshielded by the adjacent oxygen) and a triplet around 1.4 ppm (for the terminal -CH₃ protons).

-

¹³C NMR: Due to the molecule's symmetry, only four distinct carbon signals are predicted.

-

C=O: The ester carbonyl carbon, significantly deshielded, is expected in the 160-170 ppm region.[4]

-

-OCH₂-: The methylene carbon of the ethyl group, bonded to oxygen, should appear around 60-70 ppm.[4]

-

-CF₂- (α to C=O): The perfluorinated carbons adjacent to the carbonyls.

-

-CF₂- (β to C=O): The internal perfluorinated carbons.

-

-CH₃: The methyl carbon of the ethyl group, expected at the most upfield position, around 14-16 ppm.[4]

-

-

¹⁹F NMR: This is the most informative NMR technique for this molecule. Two distinct signals are expected for the two chemically non-equivalent sets of fluorine atoms (-CF₂- α and β to the carbonyl). These signals would likely appear as complex multiplets due to extensive F-F coupling. Based on typical values, the CF₂ groups adjacent to the ester functionality would be expected in the range of -115 to -125 ppm relative to CFCl₃.[3][5]

Infrared (IR) Spectroscopy

The IR spectrum should be characterized by several strong, diagnostic absorptions:

-

C=O Stretch: A very strong and sharp absorption band is expected for the ester carbonyl stretch. Due to the powerful electron-withdrawing effect of the adjacent CF₂ group, this band is shifted to a higher frequency compared to non-fluorinated esters and is predicted to appear in the 1760-1780 cm⁻¹ region.[6][7]

-

C-F Stretch: Extremely strong and broad absorption bands are expected in the 1100-1300 cm⁻¹ region, which are characteristic of C-F bonds in perfluorinated compounds.[8]

-

C-H Stretch: Absorptions corresponding to the sp³ C-H stretching of the ethyl groups are expected in the 2900-3000 cm⁻¹ region.[8]

Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion (M⁺) at m/z = 346 may be observed. The fragmentation pattern would be dictated by the ester functional groups and the stable perfluoroalkyl chain. Common fragmentation pathways for esters include:

-

Loss of an ethoxy radical (•OCH₂CH₃): Resulting in a fragment ion at m/z = 301 [M-45]⁺.

-

Loss of an ethyl radical (•CH₂CH₃): Leading to a fragment at m/z = 317 [M-29]⁺.

-

McLafferty Rearrangement: If sterically feasible, though less common in diesters of this type.

-

Cleavage of the C-C bonds within the fluorocarbon chain.

Synthesis and Manufacturing

The primary laboratory-scale synthesis of this compound involves the direct esterification of perfluoroadipic acid or, more commonly, its more reactive derivative, perfluoroadipoyl chloride, with ethanol. A detailed procedure has been referenced in technical reports.[9] The general transformation follows the workflow below.

General Laboratory Protocol Outline:

-

Reaction Setup: Perfluoroadipoyl chloride is dissolved in an anhydrous solvent (e.g., diethyl ether) in a flask equipped with a dropping funnel and nitrogen inlet, and the solution is cooled in an ice bath.

-

Reagent Addition: Anhydrous ethanol, often in slight excess and sometimes with a non-nucleophilic base like pyridine to scavenge the HCl byproduct, is added dropwise to the stirred solution.

-

Reaction: The mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

Workup: The reaction mixture is quenched with water and washed sequentially with dilute aqueous sodium bicarbonate (to remove HCl), water, and brine.

-

Isolation and Purification: The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation to yield pure this compound.

Chemical Reactivity

The chemical behavior of this compound is dominated by the strong inductive effect of the perfluoroalkyl chain, which significantly enhances the electrophilicity of the ester carbonyl carbons.

Nucleophilic Acyl Substitution: Hydrolysis

The ester groups are highly susceptible to nucleophilic attack.[1] Hydrolysis to perfluoroadipic acid and ethanol is significantly more facile than for its non-fluorinated analog, diethyl adipate. The reaction can be catalyzed by either acid or base. Under acidic conditions, the carbonyl oxygen is protonated, further activating the carbonyl carbon for attack by a weak nucleophile like water.

Reduction to Diols

The ester functionalities can be reduced to primary alcohols using strong reducing agents. Reagents like lithium aluminum hydride (LiAlH₄) or Vitride (sodium bis(2-methoxyethoxy)aluminum hydride) are effective for this transformation, yielding 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol.[10] This diol is a valuable fluorinated building block for the synthesis of polyesters, polyurethanes, and other advanced polymers. The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon.

Applications

The primary application of this compound is as a chemical intermediate and monomer precursor.

-

Polymer Synthesis: It serves as a key starting material for the preparation of perfluoroadiponitrile, which is a precursor for creating thermally stable heterocyclic polymers and elastomers.[1]

-

Advanced Materials: The compound and its derivatives have been investigated for use in high-technology sectors. Research has pointed to its potential application as an additive in the electrolytes of lithium-ion batteries to improve performance and lifespan.[1]

-

Specialty Chemicals: Reduction of this compound provides access to 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol, a monomer used to impart chemical resistance and thermal stability to polymers.

Safety and Handling

This compound is classified as an irritant. As with all perfluorinated compounds, appropriate personal protective equipment (PPE) should be used to avoid contact.

| Hazard Class | Pictogram | Statement |

| Skin Irritation | GHS07: Exclamation Mark | H315: Causes skin irritation. |

| Eye Irritation | GHS07: Exclamation Mark | H319: Causes serious eye irritation. |

| Respiratory Irritation | GHS07: Exclamation Mark | H335: May cause respiratory irritation. |

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[1]

-

Storage: Keep container tightly closed. Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[1]

-

Personal Protective Equipment: Wear protective gloves (e.g., nitrile rubber), safety glasses with side-shields or goggles, and a lab coat.[1]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

-

DTIC. (1984, September 21). Synthesis and Characterization of Perfluoroalkyl Heterocyclic Elastomers. Defense Technical Information Center. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Harper, J. K., & Grant, D. M. (2000). Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus. The Journal of Organic Chemistry, 65(18), 5678–5685.

- MDPI. (2006).

-

PubChem. (n.d.). Hexanedioic acid, 2,2,3,3,4,4,5,5-octafluoro-, 1,6-diethyl ester. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (2018). Experimental and calculated 19 F NMR chemical shifts (ppm) evaluated... [Data set]. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. Retrieved from [Link]

- Journal of Fluorine Chemistry. (1995).

-

ResearchGate. (2016). A plot of the absorbance ratios of the carbonyl 1667 cm-1 peak for the... [Data set]. Retrieved from [Link]

-

Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carbonyl compounds. Retrieved January 21, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0062103). Retrieved from [Link]

-

Michigan State University. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

-

SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. PMC. Retrieved from [Link]

-

OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

Sources

- 1. aksci.com [aksci.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 19F [nmr.chem.ucsb.edu]

- 4. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. uni-saarland.de [uni-saarland.de]

An In-Depth Technical Guide to the Synthesis of Diethyl Perfluoroadipate

This guide provides a comprehensive overview of the synthetic routes for producing diethyl perfluoroadipate, a valuable fluorinated building block in various fields of chemical research and development. The methodologies detailed herein are curated for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of this compound

This compound, also known as diethyl octafluoroadipate, is a diester of perfluoroadipic acid. The presence of a perfluorinated carbon chain imparts unique physicochemical properties to the molecule, including high thermal and chemical stability, low surface energy, and distinct electronic characteristics. These attributes make it a valuable intermediate in the synthesis of specialized polymers, lubricants, and potentially as a building block in the design of novel pharmaceutical compounds. The incorporation of fluorine can significantly modulate the biological activity, metabolic stability, and pharmacokinetic profile of drug candidates.

This guide will explore the two primary synthetic pathways to this compound: the direct esterification of perfluoroadipic acid and a two-step process involving the conversion of perfluoroadipic acid to its corresponding acyl chloride followed by esterification.

I. Direct Synthesis via Fischer-Speier Esterification

The most direct and commonly employed method for the synthesis of this compound is the Fischer-Speier esterification. This classic organic reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[1] In this case, perfluoroadipic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[2] The reaction is reversible, and to drive the equilibrium towards the formation of the diester, an excess of the alcohol is used, and the water formed during the reaction is often removed.[3][4]

Causality Behind Experimental Choices

The choice of concentrated sulfuric acid as a catalyst serves a dual purpose. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[1] Additionally, its strong dehydrating properties help to sequester the water produced, thereby shifting the reaction equilibrium to favor the product.[3] The use of a large excess of ethanol also serves to push the equilibrium forward in accordance with Le Châtelier's principle.[3]

Experimental Workflow: Fischer-Speier Esterification

Sources

An In-Depth Technical Guide to Diethyl Perfluoroadipate

Foreword: Navigating the Landscape of Fluorinated Compounds

The introduction of fluorine into organic molecules imparts a unique and often dramatic alteration of their physicochemical properties. This has led to the widespread use of fluorinated compounds in materials science, pharmaceuticals, and agrochemicals. Diethyl perfluoroadipate, a fully fluorinated ester, stands as a key building block in the synthesis of advanced polymers and other specialty chemicals. This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into its fundamental properties, synthesis, reactivity, and applications, offering both established knowledge and predictive insights to facilitate its use in cutting-edge research and development.

Molecular Identity and Physicochemical Properties

This compound, also known as diethyl octafluoroadipate, is the diethyl ester of perfluoroadipic acid. Its structure is characterized by a six-carbon perfluorinated chain flanked by two ethyl ester functional groups.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| CAS Number | 376-50-1 | [1] |

| Molecular Formula | C₁₀H₁₀F₈O₄ | [1] |

| Molecular Weight | 346.17 g/mol | [1] |

| Appearance | Colorless liquid (predicted) | General property of similar esters. |

| Boiling Point | 101 °C at 9 mmHg | [1] |

| Density | ~1.461 g/cm³ (estimated) | [1] |

| Solubility | Insoluble in water; Soluble in most organic solvents. | General property of fluorinated esters. |

Spectroscopic Characterization (Predicted)

Due to the limited availability of published experimental spectra for this compound, the following data are predicted based on established principles of spectroscopy and known chemical shift ranges for analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (500 MHz, CDCl₃):

-

δ 4.45 (q, J = 7.1 Hz, 4H): The methylene protons (-CH₂-) of the ethyl groups are deshielded by the adjacent oxygen atom of the ester functionality. The signal is a quartet due to coupling with the three protons of the methyl group.

-

δ 1.40 (t, J = 7.1 Hz, 6H): The methyl protons (-CH₃) of the ethyl groups are in a typical aliphatic region. The signal is a triplet due to coupling with the two protons of the methylene group.

¹³C-NMR (125 MHz, CDCl₃):

-

δ 158.5 (t, J ≈ 25-30 Hz): The carbonyl carbon (-C=O) is significantly influenced by the strongly electron-withdrawing perfluorinated chain, resulting in a downfield shift. It is expected to appear as a triplet due to coupling with the two fluorine atoms on the adjacent carbon.

-

δ 115-125 (m): The four distinct perfluorinated carbons (-CF₂-) in the backbone will appear in this region. The exact chemical shifts and complex splitting patterns arise from C-F and F-F couplings.

-

δ 64.0: The methylene carbon (-OCH₂-) of the ethyl group.

-

δ 13.8: The methyl carbon (-CH₃) of the ethyl group.

¹⁹F-NMR (470 MHz, CDCl₃, referenced to CFCl₃):

-

δ -118 to -122 ppm (m, 4F): The two -CF₂- groups adjacent to the carbonyls (α-CF₂).

-

δ -124 to -128 ppm (m, 4F): The two central -CF₂- groups (β-CF₂).

The ¹⁹F NMR spectrum is predicted to show two main multiplets due to the symmetry of the molecule. The chemical shifts are estimates based on typical values for perfluoroalkanes, with the groups closer to the electron-withdrawing ester functionality appearing slightly downfield.[2]

Infrared (IR) Spectroscopy

-

2980-2900 cm⁻¹ (m): C-H stretching vibrations of the ethyl groups.

-

1780-1760 cm⁻¹ (s): A strong absorption band characteristic of the C=O stretching of a fluorinated ester. The frequency is shifted higher compared to non-fluorinated esters due to the inductive effect of the fluorine atoms.

-

1300-1100 cm⁻¹ (s, broad): Strong C-F stretching vibrations.

-

1100-1000 cm⁻¹ (m): C-O stretching of the ester.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of perfluoroadipic acid with ethanol. The perfluoroadipic acid itself can be prepared via electrochemical fluorination (Simons process) of adipoyl chloride.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocol: Esterification of Perfluoroadipic Acid

Materials:

-

Perfluoroadipic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add perfluoroadipic acid (1.0 eq).

-

Add an excess of absolute ethanol (10-20 eq), which also serves as the solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product by vacuum distillation to yield the pure ester.

Reactivity and Synthetic Applications

The chemical behavior of this compound is dominated by the strong electron-withdrawing effect of the perfluorinated backbone. This renders the carbonyl carbons highly electrophilic and susceptible to nucleophilic attack.

Hydrolysis

This compound can be hydrolyzed back to perfluoroadipic acid and ethanol under acidic or basic conditions. The reaction proceeds more readily than with its non-fluorinated counterpart due to the enhanced electrophilicity of the carbonyl carbons.[3]

Hydrolysis Workflow:

Caption: Hydrolysis of this compound.

Precursor for Advanced Polymers

A significant application of this compound is its use as a precursor in the synthesis of high-performance fluorinated polymers. For instance, it can be converted to perfluoroadiponitrile, a key monomer for thermally stable heterocyclic polymers and elastomers. These materials find use in demanding applications where high thermal and chemical resistance are required.

Safety and Handling

As a fluorinated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Eye and Skin Contact: May cause irritation. Wear safety glasses and chemical-resistant gloves.

-

Inhalation: Avoid inhaling vapors.

-

Ingestion: Harmful if swallowed.

Refer to the Material Safety Data Sheet (MSDS) for detailed safety information before handling this compound.

Conclusion

This compound is a valuable fluorinated building block with significant potential in materials science and organic synthesis. Its unique properties, stemming from the perfluorinated chain, make it a target for the development of advanced materials with enhanced thermal and chemical stability. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity to aid researchers in harnessing its potential for future innovations.

References

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Głowacka, I. E., Hartwich, A., Rozpara, I., & Piotrowska, D. G. (2021). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules, 26(11), 3364. [Link]

-

Pohl, R., Hejtmánková, L., Klepetářová, B., & Beier, P. (2014). Diethyl fluoronitromethylphosphonate: synthesis and application in nucleophilic fluoroalkyl additions. Chemistry (Weinheim an der Bergstrasse, Germany), 20(5), 1307–1314. [Link]

-

Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein journal of organic chemistry, 16, 1863–1868. [Link]

-

Experimental 1H NMR for N,N-diethylamide derivatives (aliphatic part only). (n.d.). Retrieved from [Link]

-

Taydakov, I. V., & Kiskin, M. A. (2020). Supporting Information for On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1863-1868. [Link]

-

FT-IR spectra of the DMPP (a), diethyl chlorophosphate (b), and methacrylamide (c). (n.d.). Retrieved from [Link]

-

19F Chemical Shifts and Coupling Constants. (n.d.). Retrieved from [Link]

-

Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols. (n.d.). Retrieved from [Link]

-

Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. (2023). Organic Syntheses, 100, 1-15. [Link]

-

Diethyl-phthalate; LC-ESI-QFT; MS2; CE: 45; R=35000; [M+H]+. (n.d.). Retrieved from [Link]

-

Diethyl Phthalate. (n.d.). PubChem. Retrieved from [Link]

-

Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds. (2018). Angewandte Chemie International Edition, 57(40), 13279-13283. [Link]

Sources

An In-Depth Technical Guide to Diethyl Perfluoroadipate

<

Introduction: Situating Diethyl Perfluoroadipate in Modern Chemistry

This compound, also known as diethyl octafluoroadipate, is the diethyl ester of perfluoroadipic acid.[1] It belongs to a significant class of organofluorine compounds that have garnered substantial interest across various high-technology sectors.[1] The strategic incorporation of fluorine atoms into organic molecules imparts a unique combination of properties not found in their hydrocarbon analogs, including high thermal and chemical stability, low surface energy, and modified electronic characteristics.[1][2]

The role of fluorine in drug design, in particular, has expanded rapidly. Judicious placement of fluorine can profoundly influence a molecule's potency, metabolic stability, membrane permeability, and pharmacokinetic profile.[3] As researchers seek to address the complex challenges of pharmaceutical candidate optimization, fluorinated building blocks like this compound serve as valuable intermediates in the synthesis of more complex and effective therapeutic agents.[1][3] This guide provides an in-depth technical overview of this compound, designed for researchers, scientists, and drug development professionals who wish to leverage its unique properties.

Core Identification and Physicochemical Properties

Accurate identification is the cornerstone of scientific research. This compound is uniquely identified by its CAS (Chemical Abstracts Service) Registry Number.

This identifier ensures unambiguous reference in literature, procurement, and regulatory documentation. The compound is also known by several synonyms, including Diethyl octafluoroadipate, Diethylperfluoroadipinate, and Octafluoroadipic acid diethyl ester.[4]

The physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and process development.

| Property | Value | Source(s) |

| CAS Number | 376-50-1 | [4][5] |

| Molecular Formula | C₁₀H₁₀F₈O₄ | [4] |

| Molecular Weight | 346.17 g/mol | [4] |

| Boiling Point | 101°C at 9 mmHg | [4] |

| Density | ~1.46 g/mL (estimate) | [4] |

| MDL Number | MFCD00039892 | [4] |

| EC Number | 206-810-2 | [5] |

Synthesis and Reaction Chemistry

Understanding the synthesis of this compound is key to appreciating its reactivity and potential applications. While specific, detailed industrial synthesis routes are often proprietary, the fundamental chemistry involves the esterification of its corresponding carboxylic acid.

Conceptual Synthesis Workflow

The most direct conceptual route is the Fischer esterification of octafluoroadipic acid with ethanol, typically in the presence of a strong acid catalyst. This process involves a nucleophilic acyl substitution where the oxygen from ethanol attacks the protonated carbonyl carbon of the carboxylic acid groups.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Laboratory Protocol: Esterification

This protocol is a representative example of a Fischer esterification for a dicarboxylic acid and should be adapted and optimized based on laboratory safety standards and specific reaction scales.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine octafluoroadipic acid (1.0 eq) and anhydrous ethanol (10-20 eq, serving as both reactant and solvent).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirring mixture. Causality Note: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or Gas Chromatography).

-

Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice and a saturated solution of sodium bicarbonate. Causality Note: This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, converting them to water-soluble salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as diethyl ether or ethyl acetate (3x volumes).

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine. Causality Note: The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via vacuum distillation to yield pure this compound.[4]

Applications in Research and Drug Development

The unique properties imparted by the octafluorinated carbon chain make this compound a versatile tool for chemists. Its applications are primarily as a synthetic intermediate or a specialized material component.

Caption: Key application areas for this compound.

-

Fluorinated Synthetic Intermediate: The primary value of this compound lies in its role as a precursor. It serves as a readily available source of the -(CF₂)₄- moiety. Researchers can leverage this by:

-

Reduction: The two ester groups can be reduced to alcohols, yielding 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol, a valuable monomer for fluorinated polyesters and polyurethanes.

-

Amidation: Reaction with amines can produce fluorinated diamides, which can be further modified or used as precursors for other functional groups.

-

Incorporation into Drug Candidates: In drug design, introducing a fluorinated aliphatic chain can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. It can also increase lipophilicity, potentially improving membrane permeability and blood-brain barrier penetration.[3]

-

-

Precursor to Advanced Materials: Beyond pharmaceuticals, it is a starting material for high-performance materials. For example, it has been used as a starting material for producing perfluoroadiponitrile, a key component in thermally stable heterocyclic polymers and elastomers.[1] The inherent chemical and thermal resistance of the perfluorinated chain is transferred to the resulting polymers.[1][2]

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. While comprehensive toxicity data is limited, the compound is classified as an irritant.

GHS Hazard Information:

-

Pictogram: GHS07 (Exclamation Mark)[4]

-

Hazard Codes: Xi (Irritant)[4]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

-

Risk Statements (Legacy): 36/37/38 (Irritating to eyes, respiratory system and skin).[4]

Protocol for Safe Handling and Storage

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles with side-shields, and a lab coat.[7]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7]

-

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6][7]

-

Skin: Remove contaminated clothing and wash skin immediately with plenty of soap and water.[6][7]

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[6]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]

Conclusion

This compound (CAS 376-50-1) is more than just a chemical identifier; it represents a versatile and valuable tool in the arsenal of synthetic chemists, materials scientists, and drug discovery professionals. Its perfluorinated backbone provides a gateway to novel molecules with enhanced stability, unique electronic properties, and tailored biological activity. By understanding its fundamental properties, synthesis, and safe handling protocols as outlined in this guide, researchers can effectively unlock its potential to drive innovation in medicine and materials science.

References

-

Title: this compound - gsrs Source: Global Substance Registration System URL: [Link]

-

Title: Tactical Applications of Fluorine in Drug Design and Development Source: ResearchGate URL: [Link]

-

Title: 'Fluoride drugs' can now be made without PFAS Source: ScienceLink URL: [Link]

-

Title: Essential Per- and Polyfluoroalkyl Substances (PFAS) in Our Society of the Future Source: MDPI URL: [Link]

-

Title: Chemical Properties of Diethyl adipate (CAS 141-28-6) Source: Cheméo URL: [Link]

-

Title: Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science Source: MDPI URL: [Link]

-

Title: DIETHYL ADIPATE Source: Ataman Kimya URL: [Link]

Sources

Diethyl perfluoroadipate molecular structure

An In-depth Technical Guide to the Molecular Structure of Diethyl Perfluoroadipate

Abstract

This technical guide provides a comprehensive examination of the molecular structure, properties, and synthesis of this compound. Intended for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple recitation of facts to offer in-depth analysis grounded in established chemical principles. We will explore the core identity of this fluorinated diester, predict its spectroscopic signatures using fundamental theory, detail a robust synthesis protocol, and discuss its applications. The causality behind experimental design and analytical interpretation is emphasized throughout, reflecting a commitment to scientific integrity and practical, field-proven insights.

Introduction to Perfluorinated Esters

The strategic incorporation of fluorine atoms into organic molecules confers a unique and often powerful set of properties, including enhanced thermal and chemical stability, altered electronic characteristics, and modified biological activity.[1] Within the broad class of organofluorine compounds, perfluorinated and polyfluorinated esters are of significant interest. These molecules serve as critical building blocks in the synthesis of advanced polymers, lubricants, and specialty solvents.[1] this compound, a diester of perfluoroadipic acid, exemplifies this class of compounds, serving as a valuable intermediate for creating complex, high-performance fluorinated materials.[1] Understanding its molecular structure is paramount to harnessing its synthetic potential.

This compound: Core Molecular Identity

The foundational step in any chemical investigation is to establish the molecule's core identity through its nomenclature, formula, and fundamental physicochemical properties.

Nomenclature and Identifiers

A consistent and unambiguous identification system is crucial for regulatory compliance, literature searches, and clear scientific communication. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | diethyl 2,2,3,3,4,4,5,5-octafluorohexanedioate | [2] |

| CAS Number | 376-50-1 | [3] |

| Molecular Formula | C₁₀H₁₀F₈O₄ | [2][4] |

| Molecular Weight | 346.17 g/mol | [4] |

| SMILES | CCOC(=O)C(C(C(C(C(=O)OCC)(F)F)(F)F)(F)F)(F)F | [2] |

| InChIKey | UBMQHNSEGKYMTP-UHFFFAOYSA-N | [2] |

Molecular Structure Visualization

The structural formula provides a clear representation of atomic connectivity. This compound is characterized by a central six-carbon chain where the four internal carbons (C2 through C5) are fully fluorinated. This perfluorinated core is flanked by two ethyl ester functional groups. The molecule is achiral.[4]

Caption: 2D Molecular Structure of this compound.

Elucidation of Molecular Structure: A Predictive Spectroscopic Approach

Structural elucidation of a novel or modified compound is a cornerstone of chemical research. While specific experimental data for this compound is not publicly available, we can confidently predict its spectroscopic signatures based on its known structure and the fundamental principles of mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy. This predictive analysis serves as a self-validating framework for any future experimental work.

Mass Spectrometry (MS)

Causality: MS measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound (346.17 g/mol ), high-resolution MS would be used to confirm the elemental composition (C₁₀H₁₀F₈O₄). Electron ionization (EI) would likely lead to predictable fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z ≈ 346 would be expected, corresponding to the intact molecule.

-

Key Fragmentation: The most probable fragmentation would involve the loss of the ethoxy group (-OCH₂CH₃), resulting in a prominent peak at m/z ≈ 301. Subsequent loss of carbon monoxide (CO) could yield a fragment at m/z ≈ 273. Another common fragmentation pathway for esters is the McLafferty rearrangement, though it is less likely here due to the fluorinated backbone.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy measures the absorption of infrared radiation by specific molecular vibrations, providing a fingerprint of the functional groups present.

-

C=O Stretch (Ester): A very strong and sharp absorption band is predicted in the region of 1740-1760 cm⁻¹ . The electron-withdrawing effect of the adjacent perfluorinated chain will shift this peak to a higher frequency compared to its non-fluorinated analog, diethyl adipate.

-

C-F Stretch: Multiple strong, complex absorption bands are expected in the fingerprint region, typically between 1100-1300 cm⁻¹ , characteristic of C-F bonds.

-

C-H Stretch (Alkyl): Weaker absorption bands just below 3000 cm⁻¹, around 2900-2980 cm⁻¹ , will correspond to the C-H bonds of the ethyl groups.

-

C-O Stretch (Ester): Two distinct bands are predicted for the C-O stretches, typically found between 1000-1300 cm⁻¹ , which will likely overlap with the strong C-F signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides detailed information about the chemical environment of specific nuclei (e.g., ¹H, ¹³C, ¹⁹F).

-

¹H NMR: The spectrum will be relatively simple, showing only signals from the two equivalent ethyl groups.

-

δ ≈ 4.3 ppm (quartet, 4H): This signal corresponds to the four methylene protons (-OCH₂ CH₃). It appears as a quartet due to coupling with the three adjacent methyl protons (n+1 rule, 3+1=4). The downfield shift is caused by the deshielding effect of the adjacent oxygen atom.

-

δ ≈ 1.3 ppm (triplet, 6H): This signal corresponds to the six methyl protons (-OCH₂CH₃ ). It appears as a triplet due to coupling with the two adjacent methylene protons (n+1 rule, 2+1=3).

-

-

¹³C NMR: The spectrum will show distinct signals for each unique carbon environment.

-

δ ≈ 160-165 ppm (Carbonyl, C=O): The ester carbonyl carbons will appear significantly downfield.

-

δ ≈ 105-120 ppm (Fluorinated Backbone, -CF₂-): The four -CF₂- carbons will appear as complex multiplets due to strong C-F coupling.

-

δ ≈ 62 ppm (Methylene, -OCH₂-): The methylene carbons of the ethyl groups.

-

δ ≈ 14 ppm (Methyl, -CH₃): The terminal methyl carbons of the ethyl groups.

-

-

¹⁹F NMR: This is the most informative technique for this molecule. Due to the symmetry, only two distinct fluorine environments are expected.

-

Signal 1 (C2/C5 Fluorines): The four fluorine atoms on the carbons adjacent to the esters (C2 and C5) will be chemically equivalent. They will appear as a triplet due to coupling with the two neighboring fluorine atoms on C3/C4.

-

Signal 2 (C3/C4 Fluorines): The four fluorine atoms in the center of the chain (C3 and C4) will also be equivalent. They will appear as a triplet due to coupling with the neighboring fluorine atoms on C2/C5.

-

Synthesis and Mechanistic Considerations

The synthesis of fluorinated esters can be challenging.[1] A reliable and common method is the direct esterification of the corresponding perfluorinated carboxylic acid.

Primary Synthesis Route: Fischer-Speier Esterification

The most direct and industrially relevant synthesis of this compound is the Fischer-Speier esterification of perfluoroadipic acid with an excess of ethanol, using a strong acid catalyst such as sulfuric acid (H₂SO₄).

Mechanism: The reaction proceeds via protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which activates the carbonyl carbon for nucleophilic attack by the alcohol (ethanol). A tetrahedral intermediate is formed, followed by proton transfer and the elimination of a water molecule to yield the ester.

Causality of Experimental Design:

-

Excess Ethanol: The reaction is an equilibrium. According to Le Châtelier's principle, using one reactant (ethanol) in large excess drives the equilibrium towards the product side, maximizing the yield of the ester.

-

Acid Catalyst: The catalyst is essential because alcohols are weak nucleophiles and carboxylic acids are weak electrophiles. The acid protonates the carbonyl, making it a much more potent electrophile for the alcohol to attack.[5][6]

-

Removal of Water: Removing water as it forms (e.g., with a Dean-Stark apparatus) is another method to drive the equilibrium forward, although using excess ethanol is often simpler on a lab scale.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a self-validating system. The success of each step is confirmed before proceeding, ensuring a reliable outcome.

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add perfluoroadipic acid (1.0 eq). Add absolute ethanol (10-20 eq) as the solvent and reactant.

-

Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 eq) to the stirred mixture, typically in an ice bath to dissipate the heat of dilution.

-

Reflux: Heat the reaction mixture to a gentle reflux (approx. 80°C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup - Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

-

Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), then filter to remove the solid.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by vacuum distillation to yield pure this compound.

Applications in Advanced Materials and Drug Discovery

The unique structure of this compound makes it a valuable precursor in several high-technology fields.

-

Polymer Chemistry: It is a key starting material for the synthesis of perfluoroadiponitrile, which is a monomer used to create thermally stable, chemically resistant heterocyclic polymers and high-performance elastomers.[1] These materials are sought after in the aerospace, automotive, and chemical processing industries.

-

Drug Development: While direct applications are not widely documented, the perfluorinated backbone is of great interest to medicinal chemists. Fluorine substitution can enhance metabolic stability, improve binding affinity, and alter the lipophilicity of drug candidates. This compound can serve as a scaffold or building block for creating novel, fluorinated bioactive molecules.

Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for this compound was not available, safe handling procedures can be established based on its chemical class (fluorinated ester) and general laboratory safety principles.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[7]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7]

-

Fire Safety: While not highly flammable, it should be kept away from open flames, sparks, and sources of high heat. In case of fire, use dry chemical, CO₂, or alcohol-resistant foam extinguishers.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[7][8]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Trustworthiness Directive: This safety information is for guidance only. Before handling this compound, you are required to obtain and consult the official Safety Data Sheet (SDS) provided by the manufacturer.

Conclusion

This compound is a structurally distinct and synthetically valuable organofluorine compound. Its perfluorinated core, flanked by reactive ester groups, provides a unique combination of stability and functionality. Through a predictive analysis of its spectroscopic properties and a detailed examination of its synthesis, this guide has established a foundational understanding of its molecular structure. This knowledge is critical for its effective use as a precursor in the development of advanced materials and as a potential building block in medicinal chemistry, empowering researchers to leverage its unique properties in their scientific pursuits.

References

-

gsrs. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl adipate. Retrieved from [Link]

-

CPAChem. (2024, January 9). Safety data sheet. Retrieved from [Link]

-

NIST. (n.d.). Diethyl adipate. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Diethyl adipate. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of novel fluoroalkyl unsaturated multi-carboxylic acid esters. Retrieved from [Link]

-

ResearchGate. (n.d.). Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E. Retrieved from [Link]

-

Unknown. (n.d.). Esters. An Introduction. Retrieved from [Link]

-

Unknown. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

ChemBK. (2024, April 10). Diethyl Adipate. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. Retrieved from [Link]

-

Slideshare. (n.d.). Interpretation of organic compounds by IR, NMR and Mass Spectrometry. Retrieved from [Link]

-

YouTube. (2013, January 23). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. Retrieved from [Link]

-

YouTube. (2021, April 13). 20.8 Synthesis and Reactions of Esters | Organic Chemistry. Retrieved from [Link]

-

Sciencemadness.org. (2024, February 7). Synthesis of diethyl terephthalate. Retrieved from [Link]

Sources

- 1. This compound | 376-50-1 | Benchchem [benchchem.com]

- 2. PubChemLite - this compound (C10H10F8O4) [pubchemlite.lcsb.uni.lu]

- 3. This compound | 376-50-1 [chemicalbook.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. mdpi.com [mdpi.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.es [fishersci.es]

An In-depth Technical Guide to the Physical Properties of Diethyl Perfluoroadipate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl perfluoroadipate, also known as diethyl octafluorohexanedioate, is a fluorinated organic compound with the chemical formula C₁₀H₁₀F₈O₄[1]. The presence of a perfluorinated carbon chain significantly influences its physical and chemical properties compared to its non-fluorinated analog, diethyl adipate. This guide provides a comprehensive overview of the known physical properties of this compound, outlines detailed experimental protocols for their determination, and discusses the implications of its structure on its behavior. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science who are working with or considering the use of this compound.

Chemical Identity and Structure

-

Chemical Name: this compound

-

Synonyms: Diethyl octafluoroadipate, Diethylperfluoroadipinate, Octafluoroadipic acid diethyl ester[1]

-

CAS Number: 376-50-1[1]

-

Molecular Formula: C₁₀H₁₀F₈O₄[1]

-

Molecular Weight: 346.17 g/mol [1]

The molecular structure of this compound consists of a central six-carbon chain where all hydrogen atoms, except those on the ethyl ester groups, are replaced by fluorine atoms. This high degree of fluorination imparts unique properties to the molecule, such as increased thermal stability and altered solubility characteristics.

Caption: 2D Molecular Structure of this compound.

Summary of Physical Properties

The available physical property data for this compound is summarized in the table below. It is important to note that some of these values are estimates or have been reported under varying conditions, leading to discrepancies. For critical applications, experimental verification of these properties is strongly recommended. For context, the properties of the non-fluorinated analog, diethyl adipate, are also provided where available.

| Property | This compound | Diethyl Adipate | Source(s) |

| Molecular Formula | C₁₀H₁₀F₈O₄ | C₁₀H₁₈O₄ | [1] |

| Molecular Weight | 346.17 g/mol | 202.25 g/mol | [1] |

| CAS Number | 376-50-1 | 141-28-6 | [1] |

| Boiling Point | 101 °C at 9 mmHg237.1 °C at 760 mmHg | 251 °C at 760 mmHg | [1] |

| Density | 1.4607 g/cm³ (estimate)1.416 g/cm³ | 1.009 g/mL at 25 °C | [1] |

| Refractive Index | 1.353 | 1.427 at 20 °C | [1] |

| Flash Point | 94.5 °C | >110 °C | [1] |

| Melting Point | Not available | -20 to -19 °C | [2] |

| Solubility | Not fully characterized. Expected to be soluble in many organic solvents. | Soluble in ethanol and ether; insoluble in water. | [2] |

| Vapor Pressure | Not available | 0.0268 mmHg at 25 °C | [3] |

| Surface Tension | Not available | 32.7 mN/m at 293.15 K | [2] |

| Viscosity | Not available | ~2 mPa·s at 313.15 K | [4] |

Experimental Protocols for Physical Property Determination

Given the limited and sometimes conflicting data for this compound, this section provides detailed, self-validating experimental protocols for the determination of its key physical properties. These methods are based on established principles and can be readily implemented in a well-equipped research laboratory.

Boiling Point Determination (Distillation Method)

Causality: The boiling point is a fundamental property that reflects the volatility of a substance, which is directly related to the strength of its intermolecular forces. The highly fluorinated core of this compound is expected to result in weaker van der Waals interactions compared to its hydrocarbon analog, potentially leading to a lower boiling point at a given pressure. This protocol describes the determination of the boiling point at atmospheric pressure using the distillation method, which provides a highly accurate value.

Protocol:

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: Place approximately 10-15 mL of this compound into the distillation flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head. This ensures that the measured temperature is that of the vapor in equilibrium with the boiling liquid.

-

Heating: Gently heat the distillation flask using a heating mantle.

-

Data Collection: Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. The constant temperature observed during the distillation of the bulk of the liquid is the boiling point.

-

Pressure Correction: Record the ambient atmospheric pressure. If the pressure deviates significantly from 760 mmHg, a correction may be necessary to report the normal boiling point.

Caption: Workflow for Boiling Point Determination.

Density Determination (Oscillating U-Tube Method)

Causality: Density is a measure of mass per unit volume and is influenced by molecular weight and packing efficiency. The higher atomic weight of fluorine compared to hydrogen suggests that this compound will have a significantly higher density than diethyl adipate. The oscillating U-tube method is a highly precise and accurate technique for determining the density of liquids.

Protocol:

-

Instrument Calibration: Calibrate the digital density meter using two standards of known density, typically dry air and deionized water, at the desired temperature (e.g., 25 °C).

-

Sample Injection: Inject the this compound sample into the oscillating U-tube of the density meter, ensuring that no air bubbles are present in the sample cell.

-

Temperature Equilibration: Allow the sample to reach thermal equilibrium at the set temperature.

-

Measurement: The instrument measures the oscillation period of the U-tube, which is related to the density of the sample. The density is then automatically calculated and displayed.

-

Cleaning: Thoroughly clean the U-tube with appropriate solvents (e.g., ethanol, acetone) and dry it with a stream of air before and after each measurement to ensure accuracy.

Viscosity Determination (Vibrating-Wire Viscometer)

Causality: Viscosity is a measure of a fluid's resistance to flow and is dependent on intermolecular forces and molecular shape. The rigid, fluorinated backbone of this compound may lead to different viscous behavior compared to the more flexible diethyl adipate. A vibrating-wire viscometer allows for precise measurements of viscosity over a range of temperatures and pressures.

Protocol:

-

Instrument Setup: The measurement is based on the damping of the oscillations of a wire immersed in the fluid. The instrument is typically calibrated with fluids of known viscosity.

-

Sample Loading: The sample of this compound is introduced into the measurement cell, ensuring it is free of air bubbles.

-

Temperature and Pressure Control: The temperature and pressure of the sample cell are precisely controlled to the desired setpoints.

-

Measurement Cycle: The wire is forced to oscillate, and the instrument measures the characteristics of the oscillation (e.g., amplitude, resonance frequency) to determine the viscosity of the fluid.

-

Data Analysis: The viscosity is calculated from the measured parameters. This can be repeated at various temperatures and pressures to understand the temperature and pressure dependence of the viscosity.

Surface Tension Determination (Pendant Drop Method)

Causality: Surface tension arises from the cohesive forces between liquid molecules. The low intermolecular forces expected for fluorinated compounds generally lead to low surface tension. The pendant drop method is a reliable technique for measuring the surface tension of a liquid.

Protocol:

-

Apparatus: The setup consists of a syringe with a needle to form a pendant drop, a light source to illuminate the drop, and a camera connected to a computer with image analysis software.

-

Drop Formation: A drop of this compound is formed at the tip of the needle.

-

Image Capture: An image of the pendant drop is captured by the camera.

-

Shape Analysis: The software analyzes the shape of the drop, which is determined by the balance between surface tension and gravity.

-

Calculation: The surface tension is calculated from the drop shape parameters using the Young-Laplace equation.

Safety, Handling, and Toxicological Profile

Safety and Handling:

-

General Precautions: Handle this compound in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media such as dry chemical, foam, or carbon dioxide.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Toxicological Information:

Conclusion

This technical guide has synthesized the currently available information on the physical properties of this compound. While some fundamental properties have been reported, there are notable gaps in the experimental data for key parameters such as melting point, vapor pressure, surface tension, and viscosity. The provided experimental protocols offer a clear path for researchers to obtain this critical data, enabling a more complete understanding of this fluorinated compound. As research and applications involving this compound continue to grow, a thorough characterization of its physical properties will be essential for its safe and effective use in various scientific and industrial fields.

References

- Google Patents. Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)

-

Cole-Parmer. Material Safety Data Sheet - Diethyl adipate. [Link]

-

CPAChem. Safety data sheet - Diethyl adipate. [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

SensaDyne Instrument Division. Surface Tension Tutorial. [Link]

-

ResearchGate. Density and Viscosity Measurements of Diethyl Adipate from (303 to 373) K and up to 20 MPa. [Link]

-

ResearchGate. Surface tension of diethyl carbonate, 1,2-dimethoxyethane and diethyl adipate. [Link]

-

NIST. Diethyl adipate - the NIST WebBook. [Link]

-

PubChem. Diethyl Adipate | C10H18O4 | CID 8844. [Link]

-

Cheméo. Chemical Properties of Diethyl adipate (CAS 141-28-6). [Link]

-

ResearchGate. Vapour pressure of diethyl phthalate. [Link]

-

PubChem. Diethyl Phthalate | C12H14O4 | CID 6781. [Link]

-

European Commission. DIETHYL PHTHALATE. [Link]

-

ResearchGate. Toxicological Profile of Diethyl Phthalate: A Vehicle for Fragrance and Cosmetic Ingredients. [Link]

-

ChemBK. Diethyl Adipate. [Link]

Sources

Solubility Profile of Diethyl Perfluoroadipate: A Theoretical and Methodological Guide for Researchers

An In-depth Technical Guide

Abstract: Diethyl perfluoroadipate (CAS No. 376-50-1) is a fluorinated diester of significant interest in the synthesis of advanced polymers, elastomers, and other specialty chemicals.[1] Its unique structure, combining a highly fluorinated carbon backbone with polar ethyl ester functional groups, results in a complex solubility profile that is critical for its application in synthesis, formulation, and purification processes. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, outlines robust experimental protocols for its empirical determination, and offers insights into the interpretation of solubility data for research and development applications. While specific quantitative solubility data for this compound is not widely published, this document equips researchers with the foundational knowledge and practical methodologies to generate reliable data.

Introduction to this compound

This compound, also known as diethyl octafluoroadipate, is the diethyl ester of octafluoroadipic acid. Its molecular structure consists of a six-carbon chain where the four central carbons are fully fluorinated, flanked by two ethyl ester groups (C₁₀H₁₀F₈O₄).[2] The high degree of fluorination imparts properties characteristic of perfluorinated compounds, such as high thermal and chemical stability, low surface energy, and both hydrophobic (water-repelling) and oleophobic (oil-repelling) characteristics.[3][4] These properties make it a valuable intermediate in fluorine chemistry.[1]

In contrast, its non-fluorinated analog, diethyl adipate (CAS No. 141-28-6), is a well-understood compound used as a plasticizer and solvent.[5] Diethyl adipate is practically insoluble in water but exhibits good solubility in organic solvents like alcohols and ethers.[5][6] The presence of the rigid, electron-withdrawing perfluoroalkyl chain in this compound is expected to significantly alter this solubility profile, reducing its affinity for hydrocarbon-based and polar protic solvents compared to its analog.

Theoretical Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," where substances with similar intermolecular forces tend to be miscible. The structure of this compound presents two distinct regions influencing its solubility:

-

The Perfluoro-n-butane Core (-CF₂CF₂CF₂CF₂-): This segment is nonpolar, rigid, and possesses very weak van der Waals forces. It is responsible for the compound's hydrophobic and oleophobic nature.[4]

-

The Ethyl Ester Groups (-C(=O)OCH₂CH₃): These terminal groups are polar and can act as hydrogen bond acceptors. They introduce the potential for interaction with polar solvents.

Based on this structure, a qualitative solubility profile can be predicted:

-

Water & Polar Protic Solvents (e.g., Ethanol, Methanol): Solubility is expected to be very low. While the ester groups can accept hydrogen bonds, the large, hydrophobic perfluoroalkyl chain is the dominant feature, leading to poor solvation by water and simple alcohols. The stability of other per- and polyfluoroalkyl substances (PFAS) has been shown to be high in deionized water and methanol, suggesting these would be suitable for preparing stock solutions if solubility allows.[7]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): Moderate solubility may be anticipated. These solvents can engage in dipole-dipole interactions with the ester groups without the energetic penalty of disrupting a strong hydrogen-bonding network. However, caution is warranted, as some perfluorinated ether acids have shown degradation in polar aprotic solvents like acetone and DMSO over time.[7]

-

Fluorinated Solvents (e.g., Perfluorohexane, HFE-7100): High solubility is expected. The fluorophilic nature of the perfluoroalkyl chain will drive miscibility with other fluorinated compounds.

-

Nonpolar Hydrocarbon Solvents (e.g., Hexane, Toluene): Solubility is predicted to be low. The oleophobic nature of the fluorinated core will limit interactions with hydrocarbon chains.

The overall solubility will be a balance between the unfavorable interactions of the fluorinated core with non-fluorinated solvents and the favorable interactions of the ester groups with polar solvents.

Experimental Determination of Solubility

Accurate solubility data must be determined empirically. The OECD Guideline 105, the "Water Solubility" test, provides a robust framework that can be adapted for various solvents. The Saturated Shake-Flask Method is the most reliable approach.

Saturated Shake-Flask Methodology

This method involves equilibrating an excess amount of the solute (this compound) with a given solvent at a constant temperature until the solvent is saturated. The concentration of the solute in the saturated solution is then determined analytically.

Core Causality: The principle is to achieve a thermodynamic equilibrium between the undissolved solid/liquid phase and the dissolved phase. The extended equilibration time with agitation ensures that the maximum amount of solute has dissolved, and the concentration measured represents the true solubility at that temperature.

Experimental Workflow Diagram

Caption: Workflow for the Saturated Shake-Flask solubility determination method.

Detailed Step-by-Step Protocol:

-

Preparation:

-

To a series of glass vials, add a precise volume of the chosen solvent (e.g., 10 mL of high-purity water, ethanol, or hexane).

-

Add an excess amount of this compound to each vial. "Excess" means enough solute is added so that a visible amount of undissolved material remains after equilibration. This ensures saturation.

-

Seal the vials securely to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant-temperature shaker bath (e.g., 25 °C ± 0.5 °C).

-

Agitate the vials for a predetermined period. For structurally complex molecules, an equilibration time of 48-72 hours is recommended to ensure equilibrium is reached. Preliminary studies should be run to confirm the minimum time required.

-

After agitation, let the vials stand in the temperature bath for at least 24 hours to allow for complete phase separation (sedimentation of the excess solute).

-

-

Sampling:

-

Carefully withdraw an aliquot of the clear, supernatant solvent phase using a volumetric pipette or syringe. It is critical not to disturb the undissolved solute at the bottom of the vial.

-

To ensure no micro-particles of undissolved solute are included, the aliquot should be centrifuged at high speed or filtered through a solvent-compatible filter (e.g., PTFE for organic solvents).

-

-

Analysis:

-

Prepare a series of calibration standards of this compound in the chosen solvent.

-

Quantify the concentration of the saturated sample using a suitable analytical technique. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal due to their high sensitivity and specificity.

-

The analysis should be performed in triplicate for each solvent and temperature condition to ensure statistical validity.

-

Data Presentation

Quantitative solubility data should be presented in a clear, tabular format. As empirical data is not available in the literature, the following table serves as a template for reporting experimentally determined values.

Table 1: Illustrative Data Template for this compound Solubility

| Solvent | Temperature (°C) | Method | Solubility | Units |

| High-Purity Water | 25.0 | Shake-Flask/GC-MS | Hypothetical Value | mg/L |

| Ethanol | 25.0 | Shake-Flask/GC-MS | Hypothetical Value | g/L |

| Acetone | 25.0 | Shake-Flask/GC-MS | Hypothetical Value | g/L |

| Hexane | 25.0 | Shake-Flask/GC-MS | Hypothetical Value | g/L |

| Perfluorohexane | 25.0 | Shake-Flask/GC-MS | Hypothetical Value | g/L |

Conclusion for Drug Development and Research Professionals

Understanding the solubility of this compound is a prerequisite for its effective use. Based on established chemical principles, it is predicted to be a compound of low polarity, with limited solubility in aqueous and hydrocarbon solvents but higher solubility in fluorinated and potentially some polar aprotic solvents. This profile is critical for scientists in drug development who may use fluorinated intermediates for creating novel chemical entities, or for researchers in materials science developing new polymers. The lack of published data necessitates empirical determination. The shake-flask method detailed herein provides a self-validating and robust protocol for generating the high-quality, reliable solubility data required to advance research, optimize reaction conditions, and develop effective purification strategies.

References

-

Experimental measurement and modeling of the solubility of fluorinated compounds derived from dichlone in supercritical carbon dioxide. Ingeniería UC. Available at: [Link]

-

Perfluorobutanesulfonate ester Definition - Organic Chemistry Key Term. Fiveable. Available at: [Link]

-

Experimental Measurement and Modeling of the Solubility of Fluorinated Compounds Derived from Dichlone in Supercritical Carbon Dioxide. ResearchGate. Available at: [Link]

-

THE INVESTIGATION OF FLUORINATED SOLVENTS FOR CARBON DIOXIDE ABSORPTION. ResearchSpace - UKZN. Available at: [Link]